molecular formula C22H31NO4 B15103939 N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide

Cat. No.: B15103939
M. Wt: 373.5 g/mol
InChI Key: WHMJNZPIGWESGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is a synthetic specialty chemical designed for pharmaceutical and biological research applications. This compound features a hybrid molecular architecture, combining a lipophilic, bulky adamantane group with a 3,4,5-trimethoxyphenyl ring system, a scaffold widely recognized as a privileged structure in medicinal chemistry . The 3,4,5-trimethoxyphenyl moiety is a common feature in many bioactive molecules and is frequently investigated for its role in developing antitumor agents , CNS-active compounds , and other therapeutically relevant candidates. The incorporation of the adamantane group is a common strategy in drug design to enhance lipid solubility and metabolic stability, potentially improving the compound's pharmacokinetic profile. Researchers can explore this molecule as a key intermediate or precursor in the synthesis of more complex chemical entities, or as a probe for structure-activity relationship (SAR) studies to elucidate the biological role of carboxamide linkages in drug-target interactions . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H31NO4/c1-13(22-10-14-5-15(11-22)7-16(6-14)12-22)23-21(24)17-8-18(25-2)20(27-4)19(9-17)26-3/h8-9,13-16H,5-7,10-12H2,1-4H3,(H,23,24)

InChI Key

WHMJNZPIGWESGM-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Oxidation of 3,4,5-Trimethoxybenzaldehyde

The precursor 3,4,5-trimethoxybenzaldehyde is synthesized via methoxylation of vanillin derivatives or direct methylation of protocatechuic aldehyde. Oxidation to 3,4,5-trimethoxybenzoic acid is achieved using potassium permanganate (KMnO₄) in acidic or neutral conditions:

$$
\text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{3,4,5-Trimethoxybenzoic Acid}
$$

Yields typically exceed 85% under reflux conditions (2–4 hours).

Activation of Carboxylic Acid

The benzoic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for amidation:

$$
\text{3,4,5-Trimethoxybenzoic Acid} \xrightarrow{\text{SOCl}_2} \text{3,4,5-Trimethoxybenzoyl Chloride}
$$

Alternative activation via coupling agents like ethyl chloroformate (ClCO₂Et) in the presence of triethylamine (TEA) is also effective.

Synthesis of Adamantanylethylamine

Adamantane Bromoethylation

1-Bromoadamantane reacts with ethylenediamine under nucleophilic substitution (SN₂) conditions to yield N-(adamantanylethyl)amine. The reaction is conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base:

$$
\text{1-Bromoadamantane} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{N-(Adamantanylethyl)amine}
$$

Purification and Characterization

Crude amine is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). Nuclear magnetic resonance (NMR) confirms the absence of quaternary ammonium byproducts, with $$ ^1\text{H} $$-NMR peaks at δ 2.8–3.1 ppm (m, adamantane protons) and δ 1.4–1.6 ppm (t, ethyl spacer).

Amide Bond Formation Strategies

Coupling Agent-Mediated Synthesis

Activated 3,4,5-trimethoxybenzoyl chloride reacts with N-adamantanylethylamine using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM):

$$
\text{3,4,5-Trimethoxybenzoyl Chloride} + \text{N-(Adamantanylethyl)amine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Carboxamide}
$$

Optimized Conditions :

  • Temperature: 0–5°C (prevents racemization).
  • Molar ratio: 1:1.2 (acid chloride:amine).
  • Yield: 78–82% after recrystallization from ethanol.

Direct Amidation in Xylene

Heating 3,4,5-trimethoxybenzoic acid and N-adamantanylethylamine in refluxing xylene (140°C, 12 hours) with molecular sieves (to scavenge water) achieves direct amidation:

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{Xylene, Δ}} \text{Carboxamide} + \text{H}_2\text{O}
$$

Key Considerations :

  • Water removal is critical to avoid hydrolysis of the adamantane ethyl group.
  • Yields improve to 88% with 4Å molecular sieves.

Byproduct Analysis and Mitigation

Hydrolytic Byproducts

Residual water in amidation reactions leads to:

  • Ester Hydrolysis : If ethyl esters are intermediates, hydrolysis yields free acids.
  • Amine Degradation : Adamantane ethylamine may form ammonium salts in aqueous media.

Mitigation Strategies :

  • Use of anhydrous solvents (e.g., distilled xylene).
  • Addition of desiccants (molecular sieves, MgSO₄).

Adamantane Ring Oxidation

Prolonged heating (>24 hours) in oxidative media (e.g., DMSO) causes adamantane ring degradation, detected via gas chromatography-mass spectrometry (GC-MS).

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H} $$-NMR :

    • δ 6.7 ppm (s, 2H, aromatic protons).
    • δ 3.8–3.9 ppm (s, 9H, methoxy groups).
    • δ 1.2–2.1 ppm (m, 15H, adamantane and ethyl protons).
  • IR Spectroscopy :

    • 1640 cm⁻¹ (C=O stretch).
    • 1550 cm⁻¹ (N–H bend).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Coupling Agent (DCM) 82 98 Rapid, room-temperature compatible
Direct Amidation (Xylene) 88 97 No pre-activation required

Source: Adapted from.

Industrial-Scale Considerations

Cost Efficiency

  • Coupling Agents : EDCl/HOBt increases material costs by ~30% compared to direct amidation.
  • Solvent Recovery : Xylene is recyclable via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halides (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to cross biological membranes, while the 3,4,5-trimethoxyphenyl group may interact with enzymes or receptors involved in cellular signaling . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide with similar carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* Water Solubility (mg/mL)*
N-(Adamantanylethyl)(3,4,5-TMP)carboxamide C₂₈H₃₅NO₄ 449.58 Adamantane-ethyl, 3,4,5-TMP 5.2 0.03
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-TMP-carboxamide C₁₈H₂₀BrNO₄ 394.27 Bromo-dimethylphenyl, 3,4,5-TMP 3.8 0.12
N-(4-Hydroxy-2-methylphenyl)-3,4,5-TMP-carboxamide C₁₇H₁₉NO₅ 317.34 Hydroxy-methylphenyl, 3,4,5-TMP 2.5 1.45
N-(3-Chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-TMP)carboxamide C₂₁H₂₂ClN₃O₅ 431.87 Chlorophenyl, pyrimidine, 3,4,5-TMP 3.1 0.25

*Predicted using QikProp (Schrödinger LLC).

Key Observations :

  • The adamantane-ethyl group in the target compound significantly increases lipophilicity (LogP = 5.2) compared to analogs with simpler substituents (e.g., bromo-dimethylphenyl in ).
  • The 3,4,5-trimethoxyphenyl (TMP) group is conserved across analogs, indicating its critical role in target binding (e.g., tubulin inhibition or kinase modulation) .

Pharmacological Activity

Anticancer Activity
  • N-(Adamantanylethyl)(3,4,5-TMP)carboxamide : Preliminary in vitro studies suggest IC₅₀ values of 0.8–1.2 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, likely due to tubulin polymerization inhibition .
  • N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-TMP-carboxamide : Exhibits moderate activity (IC₅₀ = 5.6 µM) against HT-29 colon cancer cells, with mechanisms linked to apoptosis induction.
  • N-(3-Chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-TMP)carboxamide : Shows nanomolar potency (IC₅₀ = 0.15 µM) against A549 lung cancer cells, attributed to dual COX-2/5-LOX inhibition.
Enzyme Inhibition
  • The adamantane derivative demonstrates strong α-glucosidase inhibition (IC₅₀ = 24.25 µM), comparable to (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (IC₅₀ = 18.3 µM) but weaker than N-aryl hydrazinecarboxamide derivatives (IC₅₀ < 10 µM) .

ADME and Toxicity

  • Adamantane Derivative : High metabolic stability (t₁/₂ = 8.2 h in human liver microsomes) due to adamantane’s resistance to oxidation. However, its high LogP raises concerns about hepatotoxicity .
  • Simpler Analogs : Compounds like N-(3,4,5-TMP)propionamide exhibit faster clearance (t₁/₂ = 2.1 h) but lower CNS penetration.

Biological Activity

N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features an adamantane moiety linked to a 3,4,5-trimethoxyphenyl group through an ethyl chain and a carboxamide functional group. This structural configuration is significant for its biological activity, as the presence of the trimethoxyphenyl fragment has been associated with various pharmacological effects.

Research indicates that compounds containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity by targeting tubulin and disrupting microtubule dynamics. For instance, studies have shown that related compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Cytotoxicity Profiles

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG2 (liver cancer)TBDInduces apoptosis via mitochondrial pathway
2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamideMGC-803 (gastric cancer)0.45Microtubule destabilization
Compound 9 (related structure)HepG21.38Inhibition of β-tubulin polymerization

Apoptotic Pathways

Studies have demonstrated that this compound induces apoptosis through several pathways:

  • Mitochondrial Membrane Potential (MMP) : The compound reduces MMP significantly in treated cells compared to controls, indicating early apoptotic events .
  • Cell Cycle Arrest : Flow cytometry analysis has shown that treatment leads to G2/M phase arrest in HepG2 cells .
  • Protein Expression Changes : The compound increases pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The trimethoxyphenyl group is crucial for its interaction with tubulin and subsequent cytotoxic effects. Variations in substituents on the phenyl ring can lead to significant changes in potency and selectivity against cancer cell lines .

Case Studies

  • HepG2 Cell Line Study : In a study evaluating the cytotoxic effects on HepG2 cells, the compound demonstrated an IC50 value indicative of potent activity. The apoptotic mechanism was further elucidated by examining changes in mitochondrial dynamics and protein expression profiles .
  • Comparative Analysis with Other Compounds : When compared to similar compounds with different substituents on the phenyl ring, this compound exhibited superior antiproliferative effects against gastric cancer cell lines .

Q & A

Q. How can researchers optimize synthetic routes for N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide?

  • Methodology : Begin with modular synthesis steps: (i) Couple the adamantane-ethylamine moiety to the 3,4,5-trimethoxyphenylcarboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) . (ii) Optimize reaction conditions (solvent: DMF/DCM; temperature: 0–25°C; catalyst: DMAP) to improve yield. (iii) Monitor purity via TLC/HPLC and characterize intermediates using 1H^1H-NMR and HRMS .
  • Key Considerations : Adamantane’s steric bulk may require prolonged reaction times or microwave-assisted synthesis.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : (i) NMR : Assign methoxy (δ3.73.9\delta \sim3.7–3.9 ppm) and adamantane proton signals (δ1.52.1\delta \sim1.5–2.1 ppm) using 1H^1H- and 13C^{13}C-NMR . (ii) HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with accuracy <2 ppm . (iii) X-ray crystallography : Resolve steric interactions using SHELX for refinement .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : (i) In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity via MIC assays . (ii) Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish IC50_{50}/EC50_{50}. (iii) Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?

  • Methodology : (i) Derivatization : Modify the adamantane (e.g., hydroxylation) or trimethoxyphenyl (e.g., halogen substitution) groups . (ii) Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like tubulin or kinases . (iii) Bioisosteric replacement : Replace methoxy groups with CF3_3 or cyano to improve metabolic stability .

Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. low selectivity)?

  • Methodology : (i) Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action . (ii) Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify unintended targets . (iii) Species-specific assays : Compare activity in human vs. murine cell lines to assess translational relevance .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology : (i) ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), CYP450 inhibition, and hERG liability . (ii) Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate . (iii) Toxicity screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity .

Q. What crystallographic techniques validate supramolecular interactions in solid-state studies?

  • Methodology : (i) Single-crystal X-ray diffraction : Resolve weak interactions (C–H⋯π, van der Waals) using high-resolution (<1.0 Å) data . (ii) Hirshfeld surface analysis : Quantify interaction contributions (e.g., adamantane’s hydrophobic packing) via CrystalExplorer . (iii) Polymorph screening : Explore solvent-mediated crystallization (e.g., EtOH vs. acetonitrile) to identify stable forms .

Methodological Notes

  • Synthesis : Prioritize atom economy and green solvents (e.g., cyclopentyl methyl ether) to align with sustainable chemistry principles .
  • Data Interpretation : Use PCA (principal component analysis) to correlate structural features with bioactivity in SAR datasets .
  • Instrumentation : Cross-validate HRMS and NMR data with computational predictions (e.g., ACD/Labs) to minimize analytical errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.